
Ro 14-7437
Overview
Description
RO-147437 is a novel and potent GABA-benzodiazepine receptor antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-147437 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of RO-147437 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems could enhance efficiency and consistency in industrial production .
Chemical Reactions Analysis
Types of Reactions
RO-147437 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of RO-147437 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of RO-147437 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
RO-147437 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of GABA-benzodiazepine receptor antagonists.
Biology: It is used in research to understand the role of GABA-benzodiazepine receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of conditions related to GABA-benzodiazepine receptor dysfunction.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
RO-147437 exerts its effects by binding to GABA-benzodiazepine receptors and inhibiting their activity. This interaction affects the molecular pathways involved in neurotransmission, leading to changes in the physiological and biochemical processes regulated by these receptors .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to RO-147437 include:
Ro 14-7437: Another GABA-benzodiazepine receptor antagonist with similar properties.
Buspirone Related Compound G: A compound with similar structural features and biological activity.
Uniqueness
RO-147437 is unique due to its specific binding affinity and potency as a GABA-benzodiazepine receptor antagonist. Its distinct chemical structure and interaction with molecular targets set it apart from other similar compounds .
Biological Activity
Ro 14-7437 is a compound primarily studied for its effects on the central nervous system, particularly its role as a benzodiazepine (BZ) receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and implications in various neurological conditions.
Pharmacological Profile
This compound has been characterized as a selective antagonist at the benzodiazepine site of the GABA_A receptor. Its primary action is to modulate neuronal excitability, particularly in conditions such as hepatic encephalopathy (HE).
The compound's mechanism involves the inhibition of GABA_A receptor-mediated neurotransmission. In studies involving cerebellar Purkinje neurons from rabbits with HE, this compound was shown to significantly increase neuronal firing rates, indicating excitatory effects under pathological conditions. In contrast, it had little to no effect on Purkinje neurons from control rabbits .
Effects on Neuronal Activity
In a study examining the effects of this compound on Purkinje neurons, it was found that:
- Control Neurons : The compound did not significantly alter the spontaneous firing rate (IC₅₀ = 1.43 µM) .
- Neurons from HE Rabbits : this compound elicited robust excitation in approximately 90% of tested neurons, with a maximum increase in firing rate reaching about 125% .
This differential responsiveness highlights the compound's potential therapeutic application in treating conditions characterized by altered GABAergic transmission.
Comparative Analysis with Other Compounds
To further understand this compound's activity, a comparative analysis with another BZ receptor antagonist, Ro 15-1788, was conducted:
Compound | Effect on Control Neurons | Effect on HE Neurons | Maximum Firing Rate Increase |
---|---|---|---|
This compound | No significant effect | Robust excitation | ~125% |
Ro 15-1788 | Depressed activity | Excitation observed | ~45% |
This table illustrates that while both compounds interact with BZ receptors, their effects are markedly different depending on the neuronal condition.
Hepatic Encephalopathy
Research indicates that this compound may have therapeutic potential in managing hepatic encephalopathy. In animal models with thioacetamide-induced liver failure, pretreatment with this compound demonstrated an ability to counteract the excitatory effects induced by other compounds like Ro 15-4513 . This suggests that this compound might help restore balance in GABAergic signaling disrupted by liver dysfunction.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ro 14-7437 that influence its reactivity in experimental settings?
- Methodological Answer: Characterize properties such as solubility, stability under varying pH/temperature, and stereochemistry using techniques like HPLC, NMR, and X-ray crystallography. Compare results with literature data to identify discrepancies or confirm reproducibility .
Q. How is this compound synthesized, and what are the critical steps for ensuring purity and yield?
- Methodological Answer: Follow peer-reviewed synthetic protocols, optimizing reaction conditions (e.g., catalyst loading, solvent selection) through systematic parameter variation. Validate purity via chromatographic methods (TLC, GC-MS) and elemental analysis. Document deviations from published procedures to assess reproducibility .
Q. What known biological targets or pathways are associated with this compound, and how are these interactions validated experimentally?
- Methodological Answer: Use target-specific assays (e.g., enzyme inhibition, receptor binding) combined with controls (positive/negative) to confirm activity. Cross-validate findings with orthogonal methods like CRISPR-based knockdowns or isotopic labeling .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer: Develop a validated LC-MS/MS protocol with internal standards to account for matrix effects. Perform spike-and-recovery experiments and limit-of-detection studies to ensure accuracy .
Q. How do structural modifications of this compound impact its pharmacological profile?
- Methodological Answer: Design analogs using computational tools (e.g., molecular docking) and synthesize derivatives. Test in vitro/in vivo models to correlate structural changes with activity, toxicity, and bioavailability .
Advanced Research Questions
Q. What experimental design strategies minimize confounding variables in studies evaluating this compound’s mechanism of action?
- Methodological Answer: Implement factorial designs or response surface methodologies to isolate variables. Use blinded protocols and replicate experiments across independent labs to reduce bias .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?
- Methodological Answer: Conduct meta-analyses of existing data, identifying methodological differences (e.g., cell lines, dosing regimens). Validate key findings using standardized protocols and shared reference materials .
Q. What computational modeling approaches best predict this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) models and machine learning algorithms trained on high-quality datasets. Validate predictions with in vivo studies, adjusting for interspecies variability .
Q. How can researchers optimize formulation strategies to enhance this compound’s stability and bioavailability?
- Methodological Answer: Screen excipients using design-of-experiments (DoE) frameworks. Perform accelerated stability testing under ICH guidelines and assess bioavailability via pharmacokinetic studies in relevant animal models .
Q. What ethical and methodological challenges arise when translating preclinical findings for this compound into clinical trials?
- Methodological Answer: Address species-specific differences in metabolism using humanized models. Establish rigorous inclusion/exclusion criteria for early-phase trials and prioritize endpoints aligned with preclinical data .
Q. Guidelines for Addressing Contradictions and Enhancing Rigor
- Data Contradiction Analysis : Use triangulation (e.g., combining in vitro, in vivo, and computational data) to resolve inconsistencies. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Reproducibility : Document experimental protocols in alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data and code via repositories like Zenodo or Figshare .
- Literature Integration : Perform systematic reviews using tools like PRISMA to map existing knowledge gaps and avoid redundancy .
Properties
IUPAC Name |
ethyl 5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGRWUCKESPKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=CC=CC=C3N2C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999991 | |
Record name | Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78756-03-3 | |
Record name | Ro 14-7437 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078756033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESFLUORO FLUMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP61C9NWB0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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